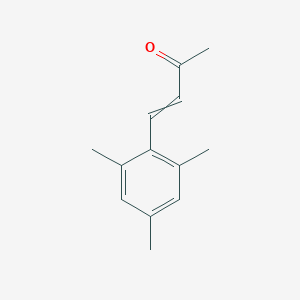

4-Mesityl-3-buten-2-one

Description

Significance of Conjugated Carbonyl Systems in Contemporary Organic Chemistry

Conjugated carbonyl systems, particularly α,β-unsaturated aldehydes and ketones, are fundamental components in the field of organic chemistry. rsc.org Their unique electronic structure, characterized by a delocalized π-electron system across the C=C and C=O double bonds, imparts distinct reactivity. This delocalization results in a molecule that is more stable and has a lower energy state. numberanalytics.comlibretexts.org The presence of this conjugated system makes these compounds susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon, a reactivity pattern that is central to many synthetic strategies. msu.eduucalgary.ca This dual reactivity allows for both 1,2-addition (direct attack at the carbonyl) and 1,4-addition (conjugate or Michael addition), providing chemists with versatile tools for constructing complex molecular architectures. ucalgary.cacureffi.org The ability to control the regioselectivity of these additions is a key aspect of their synthetic utility. ucalgary.ca Furthermore, conjugated carbonyls are prevalent in numerous natural products and pharmaceuticals, highlighting their importance in biological systems. numberanalytics.com

Overview of α,β-Unsaturated Ketones as Foundational Building Blocks

α,β-Unsaturated ketones are widely recognized as essential building blocks in organic synthesis. rsc.orgbohrium.com Their inherent reactivity allows for a diverse range of chemical transformations, making them valuable precursors for the synthesis of fine chemicals, pharmaceuticals, and natural products. bohrium.com The electrophilic nature of both the carbonyl carbon and the β-carbon enables the introduction of various functional groups through addition reactions. fiveable.me For instance, the Michael addition, a classic example of 1,4-addition, is a powerful method for carbon-carbon bond formation.

The versatility of α,β-unsaturated ketones extends to their use in the synthesis of heterocyclic and carbocyclic compounds. rsc.org They can participate in a variety of cyclization reactions, leading to the formation of complex ring systems. fiveable.me The development of new synthetic methods involving α,β-unsaturated ketones, including both metal-catalyzed and metal-free approaches, continues to be an active area of research. rsc.orgrsc.org Their utility is further demonstrated by their role as starting materials in the synthesis of complex natural products and their analogues. acs.org

Structural Classification and Nomenclature of the 4-Mesityl-3-buten-2-one Class of Compounds

This compound belongs to the class of compounds known as chalcones or, more broadly, α,β-unsaturated ketones. wikipedia.orgmdpi.com Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aryl rings. raiuniversity.edu While the parent chalcone (B49325) is 1,3-diphenyl-2-propen-1-one, the term is often used more broadly to describe compounds with a similar core structure. wikipedia.orgnih.gov

The nomenclature for these compounds follows standard IUPAC rules. For example, the systematic IUPAC name for chalcone is (2E)-1,3-Diphenylprop-2-en-1-one. wikipedia.org Other names for this class of compounds include benzylideneacetophenone and phenyl styryl ketone. raiuniversity.edunih.gov Chalcones can exist as cis (Z) or trans (E) isomers, with the trans isomer generally being more thermodynamically stable. raiuniversity.eduresearchgate.net

Chalcones can be further classified based on their substitution patterns and structural modifications. These classifications include:

Classical chalcones: Simple chalcones with the basic 1,3-diaryl-prop-2-en-1-one core. raiuniversity.edu

Hybrid chalcones: Structures where the chalcone core is linked to another pharmacophore. raiuniversity.edu

Fused chalcones: Chalcone moieties fused to other ring systems. raiuniversity.edu

Bischalcones: Molecules containing two chalcone units. raiuniversity.edu

Dihydrochalcones: Compounds where the α,β-double bond is reduced. researchgate.net

This compound itself is an α,β-unsaturated ketone where one of the aryl groups of a typical chalcone is replaced by a methyl group, and the other aryl group is a mesityl (2,4,6-trimethylphenyl) group. Its systematic IUPAC name is (E)-4-(2,4,6-trimethylphenyl)but-3-en-2-one.

A study investigating the photoelectrochemical degradation of various α,β-unsaturated ketones, including this compound, found that the number of methyl groups on the aromatic ring influences its susceptibility to oxidation and reduction. researchgate.net Specifically, it was observed that increased methylation made both oxidation and reduction easier to achieve. researchgate.net However, in the context of mineralization, this compound showed the lowest degradation rate compared to other tested ketones like benzylideneacetone. researchgate.net

Spectroscopic data for (E)-4-Mesityl-3-buten-2-one has been reported as follows:

1H NMR (400 MHz, CDCl3/TMS): δ 7.68 (d, J = 16.6 Hz, 1H), 6.90 (s, 2H), 6.34 (d, J = 16.6 Hz, 1H), 2.39 (s, 3H), 2.33 (s, 6H), 2.29 (s, 3H). acs.org

13C{1H} NMR (100 MHz, CDCl3): δ 198.5, 142.0, 138.5, 136.7, 132.3, 130.8, 129.2, 27.4, 21.04, 21.0. acs.org

IR (CHCl3) υmax: 3012, 2962, 2862, 1670, 1609, 1567, 1458, 1359, 1304, 1254, 1174, 1150, 1031, 985, 898, 857, 721, 667 cm–1. acs.org

HRMS (ESI-TOF): calcd for [C13H16O + H]+ 189.1274, found 189.1274. acs.org

Interactive Data Tables

Structure

3D Structure

Propriétés

Numéro CAS |

53389-56-3 |

|---|---|

Formule moléculaire |

C13H16O |

Poids moléculaire |

188.26 g/mol |

Nom IUPAC |

4-(2,4,6-trimethylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C13H16O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-8H,1-4H3 |

Clé InChI |

LWXBQPWVAVMPDK-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1)C)C=CC(=O)C)C |

Origine du produit |

United States |

Reactivity and Reaction Mechanisms of 4 Mesityl 3 Buten 2 One Analogues

Conjugate Addition Reactions

Conjugate addition, also known as 1,4-addition, is a key reaction pathway for α,β-unsaturated carbonyl compounds like 4-Mesityl-3-buten-2-one. In this type of reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond, which is rendered electrophilic by the electron-withdrawing effect of the adjacent carbonyl group.

Michael Addition Reactions

Research into the Michael addition of various nucleophiles to β-aryl substituted enones has shown that the reaction proceeds to form a new carbon-carbon bond at the β-position. The reaction is typically base-catalyzed, generating the nucleophilic enolate which then attacks the electrophilic β-carbon of the enone. The resulting enolate intermediate is then protonated to yield the final 1,5-dicarbonyl compound or a related structure. The bulky nature of the β-substituent can impact the rate and yield of the reaction, often requiring specific catalysts or reaction conditions to achieve high efficiency. For instance, organocatalytic methods have been developed for the asymmetric Michael addition to β-substituted cyclic enones, leading to the formation of all-carbon quaternary stereocenters with high enantioselectivity. acs.org

| Michael Donor | Michael Acceptor Analogue | Catalyst/Base | Solvent | Product | Yield (%) | Ref. |

| Nitromethane | β-Phenyl-α,β-unsaturated ketone | Chiral diamine | Toluene | γ-Nitro ketone | 98 | acs.org |

| Diethyl malonate | Chalcone (B49325) | NaOH | Ethanol | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | High | General |

| Thiophenol | 4-Phenyl-3-buten-2-one (B7806413) | Et3N | CH2Cl2 | 4-Phenyl-4-(phenylthio)butan-2-one | Good | General |

Intramolecular Michael Additions and Their Influence on Selectivity

Intramolecular Michael additions, or Michael cyclizations, are powerful reactions for the construction of cyclic compounds. In analogues of this compound that possess a tethered nucleophilic moiety, an intramolecular conjugate addition can lead to the formation of a new ring. The stereochemical outcome of these cyclizations is often influenced by the steric bulk of the mesityl group, which can direct the approach of the internal nucleophile.

Studies on N-heterocyclic carbene (NHC) catalyzed intramolecular Michael reactions of α,β-unsaturated aldehydes bearing a pendant conjugate acceptor have demonstrated a highly diastereo- and enantioselective process. The reaction proceeds through the formation of a reactive enol intermediate which then undergoes an intramolecular addition. The steric environment around the reacting centers plays a crucial role in determining the stereoselectivity of the cyclization. For instance, substrates with aryl substituents have been shown to afford cyclopentane (B165970) products in good yields and with excellent enantioselectivity. nih.gov The high diastereoselectivity observed in some of these reactions is attributed to a reversible Michael addition followed by an irreversible lactonization that proceeds preferentially through the cis isomer. nih.gov

| Substrate Analogue | Catalyst | Base | Solvent | Product | Diastereomeric Ratio | Enantiomeric Excess (%) | Ref. |

| (E)-6-oxo-6-phenylhept-2-enal | Chiral triazolium salt | DBU | THF | Cyclopentanecarbaldehyde derivative | >20:1 | 96 | nih.gov |

| (E)-N,N-diallyl-5-oxohex-2-enamide | Chiral triazolium salt | DBU | THF | Bicyclic lactam | >20:1 | 95 | nih.gov |

Redox Transformations

The carbon-carbon double bond and the carbonyl group in this compound analogues are both susceptible to reduction. The selective reduction of one of these functional groups in the presence of the other is a significant challenge in organic synthesis and is often achieved through the careful choice of catalyst and reaction conditions.

Selective Hydrogenation of the Carbon-Carbon Double Bond

The selective hydrogenation of the α,β-unsaturated C=C bond to afford the corresponding saturated ketone is a common and important transformation. This is typically achieved using catalytic hydrogenation with a heterogeneous catalyst. The choice of metal, support, and reaction conditions can significantly influence the chemoselectivity of the reduction, favoring the hydrogenation of the C=C bond over the C=O bond.

Metal nanoparticles, particularly those of rhodium (Rh) and palladium (Pd), are highly effective catalysts for the selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones. The high surface area and unique electronic properties of these nanoparticles contribute to their high catalytic activity.

Palladium nanoparticles supported on various materials have been shown to be highly efficient and selective for the hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds under mild conditions, such as atmospheric pressure of hydrogen. researchgate.net The selectivity is often attributed to the preferential adsorption of the C=C bond onto the catalyst surface compared to the C=O bond. Similarly, rhodium nanoparticles have been utilized for selective hydrogenations, with the catalyst's performance being influenced by the support and the presence of ligands. While Pd catalysts are generally more active, Pt and Ru catalysts have shown the ability to produce unsaturated alcohols from unsaturated aldehydes, indicating a different selectivity profile. researchgate.net

| Substrate Analogue | Catalyst | H2 Pressure (atm) | Solvent | Product | Conversion (%) | Selectivity (%) | Ref. |

| Benzalacetone | Pd(0)-AmP-MCF | 1 | Toluene | 4-Phenyl-2-butanone | 100 | >99 | researchgate.net |

| Chalcone | Pd(0)-MIL-101-NH2(Cr) | 1 | Toluene | 1,3-Diphenyl-1-propanone | 100 | >99 | researchgate.net |

| Crotonaldehyde | Wilkinson's Catalyst (Rh) | 20-40 | Toluene | Butanal | Variable | High for C=C reduction | researchgate.net |

Continuous flow hydrogenation offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to easily scale up reactions. rsc.org In a flow system, a solution of the substrate is passed through a heated tube or column packed with a heterogeneous catalyst in the presence of hydrogen gas.

This technology has been successfully applied to the selective hydrogenation of various functional groups. nih.gov For the selective hydrogenation of α,β-unsaturated ketones, continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize the yield of the desired saturated ketone while minimizing over-reduction to the alcohol. beilstein-journals.org The use of packed-bed reactors with catalysts like Pd on a solid support enables efficient and selective reduction of the C=C bond in continuous operation. researchgate.net The ability to fine-tune the contact time between the reactants and the catalyst is a key advantage of flow systems for achieving high selectivity. beilstein-journals.org

| Substrate Analogue | Catalyst | Temperature (°C) | Pressure (bar) | Residence Time | Product | Yield (%) | Ref. |

| trans-4-Phenyl-3-buten-2-one | Pd/Boehmite/Al2O3 | Room Temp | 1-2 | 13-36 s | 4-Phenyl-2-butanone | High | researchgate.net |

| 2-Butyne-1,4-diol (alkyne hydrogenation) | Pd@Monobor | 21 | 1 | 42 s | cis-2-Butene-1,4-diol | >90 | beilstein-journals.org |

| Cyclohexene | Pd@Monobor | 21 | 1 | 33-59 s | Cyclohexane | High | beilstein-journals.org |

Electrochemical Reduction Pathways

The electrochemical reduction of α,β-unsaturated ketones, including analogues of this compound, presents a variety of reaction pathways that are highly dependent on the experimental conditions such as the solvent, pH, and the potential of the cathode. acs.org Generally, these compounds can undergo reduction to form saturated ketones or couple to form dimeric products. acs.org

Mechanistic studies in aprotic solvents, such as N,N-dimethylformamide (DMF), have shown that the initial step is the formation of a radical anion. acs.org This intermediate can then be protonated and further reduced to the saturated ketone or it can dimerize. The competition between these pathways is influenced by the availability of protons. A sustainable and chemoselective 1,4-reduction of α,β-unsaturated ketones has been achieved using an electrochemical method with ammonium (B1175870) chloride as an additive and methanol (B129727) as a hydrogen donor. rsc.org This method proceeds efficiently at ambient temperature in the air. rsc.org

The general mechanism for the electrochemical 1,4-reduction involves a sequential single electron transfer (SET) and protonation. researchgate.net The α,β-unsaturated ketone first accepts an electron at the cathode to form a radical anion. This is followed by protonation, typically from a proton donor in the solution like methanol or ammonium chloride, to give a neutral radical. rsc.orgresearchgate.net A second single electron transfer to this radical species results in an anion, which is then further protonated to yield the final saturated ketone.

A possible mechanism for the electrochemical reduction of α,β-unsaturated ketones is depicted in the table below:

| Step | Reaction | Description |

| 1 | R-C=C-C=O + e⁻ | Single electron transfer to the enone to form a radical anion. |

| 2 | [R-C=C-C=O]⁻• + H⁺ | Protonation of the radical anion to form a neutral radical. |

| 3 | [R-C-C-C=O]• + e⁻ | Second single electron transfer to the neutral radical to form an anion. |

| 4 | [R-C-C-C=O]⁻ + H⁺ | Second protonation to yield the saturated ketone. |

This table illustrates a generalized pathway for the electrochemical 1,4-reduction of an α,β-unsaturated ketone.

Rearrangement Reactions

Phenyl and Allyl Group Migrations in Silyl (B83357) Enones

Rearrangement reactions of silyl enones, which can be derived from α,β-unsaturated ketones like this compound, can lead to the formation of structurally diverse products. Phenyl and allyl group migrations are notable examples of such rearrangements.

A domino silyl-Prins/aryl migration process has been reported for geminal vinylsilyl alcohols, which can be related to silyl enol ethers. This reaction, promoted by TMSOTf, results in the formation of 4-silyl-4-aryltetrahydropyrans. nih.gov The proposed mechanism involves the initial condensation of the alcohol with an aldehyde to form an oxocarbenium ion. This is followed by an attack from the vinylsilane moiety to form a tertiary carbocation alpha to the silicon atom. A subsequent Friedel-Crafts type reaction of a phenyl group attached to the silicon onto the adjacent carbocation leads to a stabilized cation beta to the silicon. Finally, an attack of an alkoxide on the silicon induces the migration of the phenyl group from the silicon to the adjacent carbon. nih.gov This process is highly stereocontrolled and allows for the creation of both quaternary and tertiary stereogenic centers. nih.gov A key factor driving this migration is the ability of the phenyl group to stabilize the positive charge at the adjacent carbocation. nih.gov

Photocatalytic intramolecular oxidative allyl-group transfer has also been demonstrated for silyl enol ethers. thieme-connect.de This metal-free method allows for the α-alkylation of carbonyl compounds under mild conditions. researchgate.net The reaction is proposed to proceed via a radical-mediated cyclization pathway. researchgate.net This type of rearrangement is efficient and has a broad substrate scope, including the formation of challenging quaternary carbon centers. thieme-connect.de

Pericyclization and Related Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state and involve a redistribution of bonding electrons. msu.edu These reactions are stereospecific and are not significantly affected by solvent changes or catalysts. msu.edu For α,β-unsaturated ketones, electrocyclic reactions are a relevant type of pericyclic rearrangement. wikipedia.org

An electrocyclic reaction involves the concerted cyclization of a conjugated π-electron system where one π-bond is converted into a σ-bond, or the reverse ring-opening process. wikipedia.orglibretexts.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on whether the reaction is initiated by heat or light and the number of π-electrons involved. libretexts.org

For instance, a divinyl ketone can undergo a Nazarov cyclization, which is an electrocyclic reaction that forms a cyclopentenone. wikipedia.org While this compound itself is not a divinyl ketone, its analogues or derivatives could potentially undergo related electrocyclic ring closures. The photochemical rearrangements of enones have been extensively studied, often leading to complex molecular reorganizations. sci-hub.se For example, cyclohexenones can rearrange to form "lumiketones" or undergo ring contraction to cyclopentenones. sci-hub.se The specific pathway taken depends on the structure of the enone and the reaction conditions.

The table below summarizes the key characteristics of pericyclic reactions relevant to α,β-unsaturated ketones:

| Reaction Type | Description | Key Features |

| Electrocyclic Reaction | Intramolecular reaction involving the formation or breaking of a ring through the concerted reorganization of π-electrons. libretexts.org | Stereospecific, concerted mechanism, can be thermally or photochemically induced. wikipedia.org |

| Cycloaddition Reaction | Combination of two π-electron systems to form a ring with two new σ-bonds. msu.edu | Can be inter- or intramolecular. libretexts.org |

| Sigmatropic Rearrangement | Intramolecular shift of a σ-bond to a new position within a π-system. msu.edu | The total number of σ- and π-bonds remains the same. msu.edu |

This table provides a general overview of pericyclic reactions that could be relevant to the reactivity of this compound analogues.

Oxidative Processes

Atmospheric Ozonolysis Studies of α,β-Unsaturated Ketones

The atmospheric oxidation of α,β-unsaturated ketones is an important process that influences air quality. Ozonolysis is a significant degradation pathway for these compounds, especially during both day and night. rsc.org The reaction proceeds through the addition of ozone to the carbon-carbon double bond, forming a primary ozonide (molozonide). rsc.orgwikipedia.org This unstable intermediate then decomposes into a carbonyl compound and a Criegee intermediate (CI). rsc.org

The Criegee intermediates are highly reactive and can undergo various subsequent reactions, including unimolecular decay or bimolecular reactions with atmospheric species like water vapor, SO₂, and NO₂. These reactions can lead to the formation of secondary organic aerosols and other atmospheric pollutants. rsc.org For example, the ozonolysis of ethyl vinyl ketone has been shown to produce formic acid and propionic acid through pathways involving chemically activated Criegee intermediates. rsc.org

The rate coefficients for the gas-phase ozonolysis of several α,β-unsaturated ketones have been determined experimentally. These rates are influenced by the substituents on the double bond. A systematic analysis of the reactivity of α,β-unsaturated carbonyls towards ozone has shown that the reactivity of ketones can differ from that of other unsaturated carbonyls like aldehydes and esters. rsc.org

The following table presents the rate coefficients for the ozonolysis of some α,β-unsaturated ketones:

| Compound | Rate Coefficient (kO₃) in 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ | Reference |

| 3-Penten-2-one | 31 ± 7 | rsc.org |

| 3-Methyl-3-penten-2-one | 80 ± 19 | rsc.org |

| 4-Methyl-3-penten-2-one | 8.4 ± 0.8 | rsc.org |

This table shows the experimentally determined rate coefficients for the gas-phase reaction of ozone with selected α,β-unsaturated ketones at 298 ± 2 K and 990 ± 15 mbar. rsc.org

OH Radical Initiated Oxidation Mechanisms

During the daytime, the primary atmospheric loss process for α,β-unsaturated ketones is their reaction with hydroxyl (OH) radicals. copernicus.org This reaction has a significant impact on the formation of atmospheric ozone and secondary organic aerosols. copernicus.org The reaction of OH radicals with unsaturated ketones can proceed via two main pathways: H-atom abstraction from the alkyl groups or addition of the OH radical to the C=C double bond. copernicus.org For α,β-unsaturated ketones, the addition of the OH radical to the double bond is the dominant pathway. copernicus.org

The initial addition of the OH radical to the double bond forms a carbon-centered radical intermediate. nih.gov This radical then reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitric oxide (NO), the peroxy radical can react to form an alkoxy radical (RO) and NO₂, or it can form an organic nitrate (B79036) (RONO₂). The alkoxy radical can then undergo further reactions, such as decomposition or isomerization, leading to the formation of a variety of stable end products.

Studies on the OH-radical-initiated oxidation of 4-methyl-3-penten-2-one have identified several products, including acetone (B3395972), methyl glyoxal, and 2-hydroxy-2-methylpropanal. copernicus.orgcopernicus.org The formation of these products can be explained by the specific pathways of the alkoxy radical formed after the initial OH addition.

The rate coefficients for the reaction of OH radicals with several α,β-unsaturated ketones have been determined. These data are crucial for atmospheric modeling.

| Compound | Rate Coefficient (kOH) in 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Reference |

| 3-Methyl-3-penten-2-one | 6.5 ± 1.2 | copernicus.org |

| 4-Methyl-3-penten-2-one | 8.1 ± 1.3 | copernicus.org |

| 2-Cyclopenten-1-one | 1.2 ± 0.1 | nih.gov |

| 2-Methyl-2-cyclopenten-1-one | 1.7 ± 0.2 | nih.gov |

| 3-Methyl-2-cyclopenten-1-one | 0.44 ± 0.07 | nih.gov |

This table presents the rate coefficients for the reaction of OH radicals with selected α,β-unsaturated ketones at room temperature. copernicus.orgnih.gov

Mechanistic Insights from Catalyzed Reactions

The reactivity of this compound and its analogues is significantly influenced by the presence of organometallic catalysts. Understanding the intricate mechanisms of these catalyzed reactions, including the pathways of catalyst deactivation and the detailed steps of the catalytic cycles, is crucial for optimizing reaction conditions and developing more efficient synthetic methodologies.

Elucidation of Catalyst Deactivation Pathways

In the context of iridium-catalyzed hydrogenation of conjugated enones, a notable deactivation pathway involves the aggregation of active catalytic species. Studies have revealed that iridium-dihydride intermediates, which are key in the catalytic cycle, have a propensity to form irreversible, inactive trimer clusters. This process is particularly prevalent when the substrate is fully consumed or when the rate of hydrogenation is slow, allowing for the accumulation of the dihydride species. The use of additives, such as benzamide, has been shown to suppress this deactivation pathway by extending the lifetime of the monomeric dihydridic iridium intermediate through a reversible Cortho–H bond activation, thus minimizing the formation of the inactive trimer. acs.org

For palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, which is instrumental in the synthesis of chalcone-type structures, catalyst deactivation can occur through various mechanisms, including catalyst poisoning and leaching. abo.fi However, detailed mechanistic studies of the palladium-catalyzed reductive Heck reaction of enones have, in some cases, shown no significant catalyst decomposition or product inhibition during the catalytic process. nih.gov In such instances, the oxidative addition of the aryl iodide to the palladium(0) complex was identified as the rate-determining step, and the presence of the enone substrate was found to slow down this step through competitive coordination to the palladium center, forming a resting state complex. nih.govresearchgate.net

The deactivation of rhodium catalysts in reactions involving α,β-unsaturated ketones can be influenced by various factors, including the choice of solvent and the presence of coordinating species. While specific deactivation pathways for rhodium-catalyzed reactions of this compound analogues are not extensively detailed in the literature, it is understood that the formation of off-cycle, inactive rhodium complexes can contribute to a decrease in catalytic activity. The stability of the catalyst and the prevention of deactivation are often addressed through the careful selection of ligands and reaction conditions.

Table 1: Investigated Catalyst Deactivation Pathways in Reactions of α,β-Unsaturated Ketone Analogues

| Catalyst System | Reaction Type | Observed Deactivation Pathway | Method of Investigation |

| Iridium-N,P Complexes | Hydrogenation | Irreversible trimerization of dihydride intermediates | Mechanistic studies, effect of additives |

| Palladium(0)/NHC | Reductive Heck Reaction | No significant decomposition observed; formation of a resting state by substrate coordination | Kinetic studies, in situ spectroscopic analysis |

| Palladium on Silica | Mizoroki-Heck Reaction | Catalyst poisoning and leaching | Catalyst characterization and recycling studies |

Detailed Studies of Organometallic Catalytic Cycles

The efficiency and selectivity of organometallic-catalyzed reactions involving this compound analogues are dictated by the intricate steps of the catalytic cycle. Detailed mechanistic studies have provided significant insights into these processes.

Rhodium-Catalyzed Conjugate Addition:

A prominent reaction of α,β-unsaturated ketones is the rhodium-catalyzed conjugate addition of organometallic reagents. The catalytic cycle for this transformation has been extensively studied. For instance, in the rhodium-catalyzed 1,4-addition of arylboronic acids to enones, the cycle is understood to proceed through three key intermediates: an arylrhodium species, an (oxa-π-allyl)rhodium intermediate, and a hydroxorhodium complex. The cycle involves the following elementary steps:

Transmetalation: The aryl group from the organoboron reagent is transferred to the rhodium catalyst.

Insertion: The enone substrate inserts into the aryl-rhodium bond, forming the (oxa-π-allyl)rhodium intermediate.

Hydrolysis/Silylation: The (oxa-π-allyl)rhodium intermediate reacts with water or a silylating agent to release the 1,4-addition product and regenerate a rhodium species that can re-enter the catalytic cycle.

This mechanistic understanding has been crucial for the development of highly enantioselective conjugate addition reactions. researchgate.netrsc.org

Palladium-Catalyzed Mizoroki-Heck Reaction:

The Mizoroki-Heck reaction is a cornerstone in the synthesis of substituted alkenes, including chalcone analogues of this compound. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) couple and consists of the following key steps: nih.govwikipedia.orglibretexts.org

Oxidative Addition: The aryl or vinyl halide oxidatively adds to a Pd(0) species, forming a Pd(II) complex.

Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

Kinetic and mechanistic studies of variations like the reductive Heck reaction have provided deeper insights, for example, identifying the oxidative addition as the rate-determining step and revealing the role of the amine as a reductant. nih.gov

Rhodium-Catalyzed C-H Activation and Conjugate Addition:

More recent developments have explored the direct use of inert arenes as nucleophiles in conjugate addition reactions via rhodium-catalyzed C-H activation. A proposed mechanistic pathway for the rhodium(III)-catalyzed reaction of aromatic ketones with α,β-unsaturated ketones involves: mdpi.com

C-H Activation: The rhodium catalyst activates a C-H bond of the aromatic ketone.

Coordination and Insertion: The α,β-unsaturated ketone coordinates to the rhodium center, followed by migratory insertion.

β-Hydride Elimination and Isomerization: A β-hydride elimination and subsequent enol isomerization can lead to the final product.

These detailed studies of catalytic cycles not only provide a fundamental understanding of the reaction pathways but also pave the way for the rational design of more efficient and selective catalysts for the transformation of this compound and its analogues.

Table 2: Key Elementary Steps in Organometallic Catalytic Cycles for Reactions of α,β-Unsaturated Ketone Analogues

| Catalytic Reaction | Metal Catalyst | Key Elementary Steps |

| Conjugate Addition | Rhodium | Transmetalation, Olefin Insertion, Hydrolysis/Silylation |

| Mizoroki-Heck Reaction | Palladium | Oxidative Addition, Olefin Coordination and Insertion, β-Hydride Elimination, Reductive Elimination |

| C-H Activation/Conjugate Addition | Rhodium | C-H Activation, Olefin Coordination and Insertion, β-Hydride Elimination |

Theoretical and Computational Chemistry Approaches

Molecular Structure and Conformational Analysis

Understanding the three-dimensional structure of 4-Mesityl-3-buten-2-one is fundamental to predicting its chemical and biological properties. Computational methods allow for a detailed analysis of its geometry and the subtle intramolecular forces that govern its preferred shape.

Geometry Optimization Using Density Functional Theory (DFT)

The first step in computationally analyzing a molecule is to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose due to its balance of accuracy and computational efficiency. nih.govnih.gov The process involves calculating the molecule's energy as a function of its atomic coordinates to find the structure with the minimum possible ground state energy. scifiniti.com

For chalcone (B49325) derivatives like this compound, these calculations are typically performed using a specific combination of a functional and a basis set. The B3LYP hybrid functional is commonly employed, as it provides a reliable description of electron correlation for many organic systems. inpressco.comnih.gov This is often paired with a Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p), which provides a flexible description of the electron distribution. nih.govresearchgate.netresearchgate.net The optimization process confirms that the resulting structure is a true energy minimum by ensuring there are no imaginary vibrational frequencies. nih.gov This optimized geometry is the foundational starting point for all further computational analyses.

| Parameter | Typical Method/Basis Set | Software |

|---|---|---|

| Calculation Method | Density Functional Theory (DFT) | Gaussian, ORCA, Spartan |

| Functional | B3LYP, PBE0, M06-2X | |

| Basis Set | 6-311G(d,p), 6-311++G(d,p) | GaussView, Avogadro |

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

While this compound lacks conventional hydrogen bond donors (like -OH or -NH groups), it can exhibit weaker intramolecular interactions that influence its conformation. Specifically, weak C-H···O hydrogen bonds may form between the hydrogen atoms of the mesityl group's methyl substituents and the oxygen atom of the carbonyl group.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that control reaction rates.

Transition State Analysis and Energy Profiles of Key Steps

This compound is synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde (2,4,6-trimethylbenzaldehyde) and a ketone (acetone). wikipedia.orgresearchgate.netnih.gov This base-catalyzed reaction proceeds through several distinct steps, and computational methods can be used to model the entire energy profile. researchgate.net

The key steps in the mechanism are:

Enolate Formation: A base (e.g., hydroxide (B78521) ion) abstracts an α-hydrogen from acetone (B3395972) to form a nucleophilic enolate.

Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of 2,4,6-trimethylbenzaldehyde, forming a β-hydroxy ketone intermediate (an aldol addition product).

Dehydration: The intermediate is deprotonated at the α-carbon, followed by the elimination of a hydroxide ion to form the α,β-unsaturated ketone product, this compound.

| Reaction Step | Description | Key Species |

|---|---|---|

| 1 | Proton abstraction from acetone | Acetone, Base (OH⁻), Enolate |

| 2 | C-C bond formation | Enolate, Aldehyde, Alkoxide Intermediate |

| 3 | Dehydration | Alkoxide, Enolate, Final Product |

Computational Studies of Catalytic Pathways

The Claisen-Schmidt condensation is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide. mdpi.comnih.gov Computational studies can provide detailed insights into the precise role of the catalyst. By including the catalytic species (e.g., OH⁻) in the calculations, it is possible to model its interaction with the reactants.

These studies show that the catalyst significantly lowers the activation energy of the first step—the abstraction of the α-proton from acetone. researchgate.net This is the crucial role of the base, as the formation of the enolate is often the rate-controlling step. rsc.org Theoretical models can compare the energy profiles of the catalyzed versus the uncatalyzed reaction, quantitatively demonstrating the catalyst's efficiency. Furthermore, different catalysts can be modeled to predict their relative effectiveness, aiding in the selection of optimal reaction conditions. nih.govmdpi.com

Prediction of Chemical Reactivity Sites (MEP analysis)

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution on a molecule's surface and predict its reactive sites. libretexts.orgdeeporigin.com The MEP map is color-coded to represent different regions of electrostatic potential: red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential) that are prone to nucleophilic attack. researchgate.netwolfram.com

For this compound, the MEP map would reveal distinct reactive zones:

Nucleophilic Site: The most electron-rich region (deepest red) is concentrated around the carbonyl oxygen atom due to its lone pairs of electrons. This site is the primary target for protonation and interaction with electrophiles. researchgate.net

Electrophilic Sites: Electron-deficient regions (blue) are located at the carbonyl carbon and the β-carbon of the α,β-unsaturated system. These sites are susceptible to attack by nucleophiles. The delocalization of the π-system makes the β-carbon a classic site for conjugate (Michael) addition reactions.

The MEP analysis thus provides a clear, visual guide to the molecule's chemical reactivity, corroborating the established reactivity patterns of chalcones and other α,β-unsaturated ketones. researchgate.net

| Molecular Region | Predicted Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | Negative (Red) | Site for Electrophilic Attack |

| Carbonyl Carbon | Positive (Blue) | Site for Nucleophilic Attack |

| β-Carbon (C=C) | Positive (Blue) | Site for Conjugate Nucleophilic Addition |

| Mesityl Ring | Neutral/Slightly Negative (Green/Yellow) | π-stacking interactions |

Spectroscopic Data Interpretation and Prediction

Computational spectroscopy is a vital area of theoretical chemistry that aids in the assignment of experimental spectra and the validation of molecular structures. By simulating spectra from first principles, a direct comparison with experimental results can confirm structural assignments and provide a detailed understanding of the underlying electronic and vibrational properties of the molecule.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. While experimental spectra provide a fingerprint of the molecule, the precise assignment of each absorption band to a specific molecular motion can be complex. Computational methods, particularly Density Functional Theory (DFT), are routinely used to calculate harmonic vibrational frequencies, which correlate well with experimental fundamental frequencies. nih.govspectroscopyonline.com

The process typically involves optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). spectroscopyonline.com Following geometry optimization, a frequency calculation is performed, which yields the harmonic frequencies, IR intensities, and Raman activities for each vibrational mode. scifiniti.com A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and approximations inherent in the theoretical model. scifiniti.com

For this compound, key vibrational modes include:

C=O Stretch: A strong, characteristic band in the IR spectrum, typically found in the 1650-1700 cm⁻¹ region for conjugated ketones.

C=C Stretch: Vibrations from the α,β-unsaturated double bond and the aromatic mesityl ring, expected in the 1550-1650 cm⁻¹ range.

C-H Stretches: Aromatic C-H stretches from the mesityl ring (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl groups (below 3000 cm⁻¹).

CH₃ Bending Modes: Symmetric and asymmetric bending (scissoring, rocking) vibrations of the four methyl groups.

A potential energy distribution (PED) analysis can be performed to provide a quantitative assignment of each normal mode in terms of contributions from internal coordinates (stretching, bending, torsion), ensuring an unambiguous interpretation of the vibrational spectra.

Table 1: Representative Vibrational Frequency Assignments for this compound (Based on DFT Calculations for Analogous Compounds) This table is illustrative and shows the type of data obtained from a DFT frequency calculation. Actual values would require a specific calculation for the target molecule.

| Calculated Frequency (cm⁻¹) (Scaled) | Experimental IR (cm⁻¹) | Vibrational Assignment (PED) |

| 3055 | ~3050 | Aromatic C-H stretch |

| 2975 | ~2970 | Asymmetric CH₃ stretch |

| 2920 | ~2925 | Symmetric CH₃ stretch |

| 1675 | ~1680 | C=O stretch |

| 1615 | ~1620 | C=C stretch (alkene) |

| 1590 | ~1600 | C=C stretch (aromatic) |

| 1450 | ~1455 | Asymmetric CH₃ bend |

| 1375 | ~1380 | Symmetric CH₃ bend |

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the electronic absorption spectra of molecules by determining the energies and oscillator strengths of vertical electronic transitions. core.ac.ukcnr.it This allows for the interpretation of experimental UV-Vis spectra, which are governed by the promotion of electrons from occupied to unoccupied molecular orbitals upon absorption of light.

For this compound, the UV-Vis spectrum is expected to be dominated by two main types of transitions originating from the α,β-unsaturated ketone chromophore:

π → π* transition: An intense absorption band, typically at shorter wavelengths (higher energy), involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system.

n → π* transition: A weaker absorption band, usually at longer wavelengths (lower energy), corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition is often symmetry-forbidden but can be observed as a shoulder on the more intense π → π* band. core.ac.uk

TD-DFT calculations, performed on the optimized ground-state geometry, provide information on excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption band), and the molecular orbitals involved in each transition. rsc.org

Table 2: Representative TD-DFT Calculated Electronic Transitions for this compound This table illustrates typical TD-DFT output. Specific values depend on the chosen functional, basis set, and solvent model.

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.45 | 359 | 0.08 | n → π |

| S₀ → S₂ | 4.60 | 269 | 0.75 | π → π |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts (¹H and ¹³C) with high accuracy, serving as a powerful tool for validating proposed structures and assigning complex spectra. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. rsc.orgnih.govmdpi.com

The computational protocol involves:

Performing a conformational search to identify the lowest energy conformer(s) of this compound.

Optimizing the geometry of each low-energy conformer.

Calculating the NMR isotropic shielding tensors for each conformer using the GIAO method. researchgate.net

Averaging the shielding values based on the Boltzmann population of each conformer.

Converting the calculated isotropic shielding values (σ_iso) to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

A strong correlation between the predicted and experimental chemical shifts provides high confidence in the structural assignment. Discrepancies can indicate an incorrect structure or highlight specific electronic or steric effects not fully captured by the computational model.

Table 3: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts This table demonstrates the application of NMR prediction for structural validation. The experimental values are hypothetical.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Δ (ppm) |

| C=O | 198.5 | 199.1 | -0.6 |

| C-α | 128.2 | 128.9 | -0.7 |

| C-β | 155.1 | 154.5 | +0.6 |

| C-mesityl (ipso) | 135.8 | 136.2 | -0.4 |

| C-mesityl (ortho) | 138.9 | 139.3 | -0.4 |

Advanced Computational Methodologies

Beyond routine spectroscopic predictions, advanced computational methods can be applied to study complex chemical processes involving this compound, such as its behavior in catalytic environments or the kinetics of its reactions.

Reactions involving this compound in a heterogeneous catalytic system (e.g., on a metal oxide surface or within a zeolite) are computationally challenging to model due to the large number of atoms involved. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models address this by partitioning the system into two regions.

In a QM/MM simulation of a reaction involving this compound:

The QM Region: This region includes the atoms directly involved in the chemical transformation (e.g., the C=C-C=O moiety of the ketone and the active site of the catalyst). This small, critical part of the system is treated with a high-accuracy quantum mechanical method (like DFT).

The MM Region: This region encompasses the rest of the system, such as the bulk of the catalyst support, solvent molecules, and parts of the substrate that are not electronically active. It is described using a classical molecular mechanics force field, which is computationally much less expensive.

This approach allows for an accurate description of bond-breaking and bond-forming events within the QM region while accounting for the steric and electrostatic influence of the larger environment from the MM region. This methodology is particularly useful for studying reaction mechanisms, transition states, and activation barriers in complex catalytic cycles. researchgate.net

To accurately predict the rate constants of chemical reactions, such as the Michael addition of a nucleophile to this compound, it is often necessary to go beyond conventional Transition State Theory (TST). nih.govmasterorganicchemistry.com Canonical Variational Transition State Theory (CVT) provides a more refined approach. scispace.comumn.edu

Unlike conventional TST, which assumes the transition state is located at the saddle point of the potential energy surface, CVT locates the "variational" transition state at the point along the minimum energy path that maximizes the Gibbs free energy of activation. umn.edu This procedure minimizes the calculated reaction rate, providing a more accurate estimate by optimizing the position of the dynamical bottleneck for the reaction at a given temperature.

For reactions involving the transfer of light particles, such as a proton in the final step of a Michael addition, quantum mechanical tunneling can be a significant factor. researchgate.net The Small-Curvature Tunneling (SCT) correction is a multidimensional tunneling method that accounts for the fact that the tunneling path may not follow the minimum energy path precisely. nih.gov By combining CVT with SCT corrections (CVT/SCT), a highly accurate theoretical rate constant can be calculated over a wide range of temperatures, providing crucial insights into the reaction kinetics. nih.gov

Applications As a Versatile Synthetic Intermediate

Precursor to High-Value Organic Molecules

The reactivity of 4-Mesityl-3-buten-2-one allows for its transformation into a range of important organic molecules, including pharmaceuticals and aroma compounds. Through established synthetic routes such as hydrogenation and cyclization reactions, the core structure of this compound can be elaborated into more complex molecular architectures.

Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), is a 4-(6-methoxy-2-naphthyl)-2-butanone. The synthesis of nabumetone and related 4-aryl-2-butanones is often achieved through a two-step process involving the initial preparation of a 4-aryl-3-buten-2-one intermediate, followed by the selective hydrogenation of the carbon-carbon double bond. units.it

While the direct synthesis of a nabumetone analog from this compound is not explicitly detailed in the provided search results, a plausible synthetic route can be inferred from the established synthesis of nabumetone. The key intermediate in nabumetone synthesis is 4-(6-methoxy-2-naphthyl)-3-buten-2-one. drugfuture.com This intermediate undergoes catalytic hydrogenation to yield the final drug product. googleapis.com

A similar strategy could be employed starting with this compound. The first step would involve the catalytic hydrogenation of the α,β-unsaturated double bond to yield 4-mesityl-2-butanone. This saturated ketone could then, in principle, be further elaborated to a nabumetone analog, although this would require additional synthetic steps to introduce the methoxynaphthyl group, which is not a direct transformation.

The common methods for preparing the 4-aryl-3-buten-2-one precursors for nabumetone synthesis include:

Aldol (B89426) Condensation: Reaction of an appropriate aryl aldehyde (e.g., 6-methoxy-2-naphthaldehyde) with acetone (B3395972). drugfuture.com

Heck Reaction: Palladium-catalyzed coupling of an aryl halide with methyl vinyl ketone. units.it

Wittig Reaction: Olefination of an aryl aldehyde using a phosphorus ylide. units.it

| Precursor Synthesis Method | Key Reagents | Resulting Intermediate |

| Aldol Condensation | 6-methoxy-2-naphthaldehyde, Acetone, Base | 4-(6-methoxy-2-naphthyl)-3-buten-2-one |

| Heck Reaction | 2-halo-6-methoxynaphthalene, Methyl vinyl ketone, Palladium catalyst | 4-(6-methoxy-2-naphthyl)-3-buten-2-one |

| Wittig Reaction | 6-methoxy-2-naphthaldehyde, (Triphenylphosphoranylidene)acetone | 4-(6-methoxy-2-naphthyl)-3-buten-2-one |

Raspberry ketone, or 4-(4-hydroxyphenyl)butan-2-one, is a natural phenolic compound that is the primary aroma component of raspberries. Its synthesis often proceeds through the hydrogenation of 4-(4-hydroxyphenyl)but-3-en-2-one. kent.ac.uk This precursor is typically synthesized via a Claisen-Schmidt condensation of p-hydroxybenzaldehyde with acetone. dissertationtopic.net

The synthesis of an analog of raspberry ketone from this compound would follow a similar logic. The catalytic hydrogenation of the carbon-carbon double bond in this compound would yield 4-mesitylbutan-2-one. While this product would not be raspberry ketone itself, the synthetic strategy demonstrates the utility of arylbutenones as precursors to saturated ketone aroma compounds.

The hydrogenation of the unsaturated precursor to raspberry ketone can be achieved using various catalytic systems, including:

Palladium on carbon (Pd/C)

Nickel boride (Ni₂B)

| Catalyst | Reaction Conditions | Product |

| Pd/C | Hydrogen gas, Solvent (e.g., Ethyl acetate) | Raspberry Ketone |

| Ni₂B | Hydrogen gas, Solvent (e.g., Methanol) | Raspberry Ketone |

Anthracyclines are a class of potent anticancer agents characterized by a tetracyclic ring system. The construction of such complex polycyclic frameworks often relies on annulation reactions, where a new ring is fused onto an existing one. The Robinson annulation is a powerful method for the formation of six-membered rings and is a key step in the synthesis of many complex natural products, including steroids and potentially, precursors to anthracyclines. wikipedia.org

The Robinson annulation involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. fiveable.memasterorganicchemistry.comjk-sci.comlibretexts.org this compound, as an α,β-unsaturated ketone, could theoretically serve as the Michael acceptor in a Robinson annulation sequence. Reaction with a suitable enolate, for example, from a cyclic ketone, could lead to the formation of a bicyclic system, which could be a foundational structure for further elaboration into a more complex polycyclic system analogous to anthracycline precursors.

A hypothetical Robinson annulation involving this compound is outlined below:

Michael Addition: An enolate (from a ketone) attacks the β-carbon of this compound.

Intramolecular Aldol Condensation: The resulting dicarbonyl intermediate undergoes an intramolecular cyclization to form a six-membered ring.

Dehydration: The β-hydroxy ketone formed in the aldol condensation is dehydrated to yield a cyclohexenone derivative.

This sequence would generate a bicyclic system containing the mesityl group, which could be a starting point for the synthesis of complex polycyclic molecules.

Building Block in Heterocyclic Compound Synthesis

The versatile reactivity of this compound also extends to the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The Hantzsch thiazole (B1198619) synthesis is a classic method for their preparation, typically involving the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comrsc.orgyoutube.comresearchgate.net

While this compound is not an α-haloketone, it can be readily converted into one. Halogenation of the double bond, for instance with bromine, would yield a dibromo derivative. Subsequent elimination of one equivalent of hydrogen bromide could potentially lead to the formation of an α-bromoketone, which could then be used in a Hantzsch synthesis.

A plausible, though not directly documented, pathway to a thiazole derivative from this compound would be:

Halogenation: Reaction of this compound with a halogen (e.g., Br₂) to form a dihaloalkane.

Formation of α-haloketone: Elimination of HBr to generate an α-bromo-α,β-unsaturated ketone or isomerization to an α-haloketone.

Hantzsch Thiazole Synthesis: Reaction of the resulting α-haloketone with a thioamide (e.g., thiourea) to form the thiazole ring.

Hydroisoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core of many alkaloids and pharmaceuticals. The Pictet-Spengler and Bischler-Napieralski reactions are two of the most common methods for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.

To be utilized in these reactions, this compound would need to be converted into a β-mesitylethylamine or a derivative thereof. A potential synthetic route could involve:

Reduction of the ketone: Reduction of the carbonyl group to a hydroxyl group.

Reduction of the double bond: Catalytic hydrogenation of the carbon-carbon double bond.

Conversion of the alcohol to an amine: This could be achieved through various methods, such as conversion to a leaving group followed by substitution with an amine or through a Mitsunobu reaction.

The resulting β-mesitylethylamine could then be used as a substrate in a Pictet-Spengler reaction with an aldehyde to yield a tetrahydroisoquinoline derivative. Alternatively, acylation of the amine to form a β-mesitylethylamide, followed by a Bischler-Napieralski reaction, would provide a dihydroisoquinoline derivative.

General Utility in Generating Various Heterocyclic Scaffolds

This compound belongs to the class of α,β-unsaturated ketones, which are recognized as highly versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds. journalcra.comacs.org Structurally analogous to chalcones, which are 1,3-diphenyl-2-propen-1-ones, its reactivity is defined by the conjugated keto-ethylenic group (–CO–CH=CH–). jocpr.comresearchgate.net This functional arrangement provides two electrophilic sites—the carbonyl carbon and the β-carbon—making the molecule susceptible to attack by a wide range of nucleophiles.

The primary utility of this compound as a synthon for heterocycles lies in its reactions with binucleophilic reagents. These reactions typically proceed via a sequence initiated by a Michael-type addition of one nucleophilic center to the β-carbon of the butenone, followed by an intramolecular condensation involving the second nucleophilic center and the carbonyl group, culminating in ring closure. This strategy allows for the straightforward synthesis of five, six, and seven-membered heterocyclic rings. journalcra.com

For instance, reaction with hydrazine (B178648) derivatives can yield pyrazolines, which can be subsequently oxidized to pyrazoles. chim.it Similarly, condensation with reagents like urea (B33335), thiourea (B124793), or guanidine can afford various pyrimidine (B1678525) derivatives. The reaction with o-phenylenediamine is a known route to 1,5-benzodiazepines. journalcra.com The bulky mesityl group on the β-carbon may influence the reaction kinetics and regioselectivity but does not fundamentally alter the reactive nature of the α,β-unsaturated ketone scaffold.

Furthermore, these synthons are valuable in multicomponent reactions (MCRs), which allow for the assembly of complex molecular architectures in a single step from three or more starting materials. nih.govresearchgate.net The α,β-unsaturated ketone moiety can participate in various MCRs to generate diverse and highly functionalized heterocyclic libraries, a strategy of significant interest in medicinal chemistry and diversity-oriented synthesis. nih.govresearchgate.net

| Binucleophile Reagent | Resulting Heterocyclic Scaffold | General Reaction Type |

|---|---|---|

| Hydrazine Hydrate | Pyrazoline/Pyrazole (B372694) | Michael Addition-Cyclocondensation |

| Urea | Pyrimidin-2-one | Michael Addition-Cyclocondensation |

| Thiourea | Pyrimidin-2-thione | Michael Addition-Cyclocondensation |

| Guanidine | 2-Aminopyrimidine | Michael Addition-Cyclocondensation |

| o-Phenylenediamine | 1,5-Benzodiazepine | Michael Addition-Cyclocondensation |

Intermediate in Organometallic Chemistry

Ligand Design and Coordination Chemistry for Catalytic Systems

While not a conventional ligand itself, this compound serves as a valuable intermediate for the synthesis of more elaborate ligand structures used in coordination chemistry and homogeneous catalysis. Its chemical functionalities—the carbonyl group, the α,β-unsaturation, and the reactive α-methyl protons—can be strategically modified to introduce coordinating atoms and create chelating systems.

A prominent pathway for its use in ligand design involves its conversion into a β-diketone ligand (a 1,3-diketone). This transformation can be achieved through reactions such as base-catalyzed condensation with an ester at the α-methyl position. The resulting β-diketone exists in a keto-enol tautomeric equilibrium, and upon deprotonation of the enol form, it becomes a powerful bidentate, monoanionic O,O'-chelating ligand. researchgate.netalfachemic.comscholarsresearchlibrary.com β-diketonate ligands are renowned for their ability to form stable, neutral complexes with a vast array of metal ions, including transition metals (e.g., Cu, Ni, Co, Ru) and lanthanides. alfachemic.comnih.gov These metal complexes find applications in diverse catalytic processes. alfachemic.comaithor.com

Direct coordination of the unmodified this compound to a metal center is also possible. In this mode, it typically acts as a simple monodentate ligand, binding through the lone pair of electrons on the carbonyl oxygen (an η¹-O-bonded mode). wikipedia.orgajchem-a.com This type of coordination is common with Lewis-acidic metal centers. wikipedia.org Alternatively, electron-rich, low-valent metals can coordinate to the C=C and C=O π-systems in an η² or η⁴ fashion. wikipedia.org Such coordination can activate the butenone for subsequent transformations within the metal's coordination sphere, making it an integral part of a catalytic cycle. rsc.org

Furthermore, the carbonyl group can be derivatized to generate other ligand types. For example, condensation with primary amines can yield Schiff base ligands, where the resulting imine nitrogen introduces an additional coordination site. By selecting appropriate amines (e.g., those containing other donor groups), multidentate ligands can be readily synthesized. These Schiff base complexes, particularly with transition metals, are extensively studied for their catalytic activity in oxidation and other organic transformations. researchgate.net

| Derived Ligand Type | Coordination Mode | Typical Metal Ions | Potential Catalytic Application |

|---|---|---|---|

| β-Diketonate | Bidentate (O,O') Chelate | Ru, Co, Ni, Cu, Fe, Lanthanides | Lewis Acid Catalysis, Polymerization |

| Unmodified Butenone | Monodentate (η¹-O) | Zn, Ti, Al | Activation for Diels-Alder Reactions |

| Schiff Base | Bidentate (N,O) or Multidentate | Cu, Ni, V, Mn | Oxidation, Epoxidation |

| Enolate | Monodentate (O) | Li, Si, Ti | Intermediate in C-C Bond Formation |

Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. For 4-Mesityl-3-buten-2-one, ¹H and ¹³C NMR spectra provide foundational information about the connectivity and chemical environment of each atom. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for conformational analysis. By detecting through-space interactions between protons, NOESY can establish the preferred spatial arrangement of the bulky mesityl group relative to the butenone backbone. The analysis of coupling constants and chemical shifts further refines this conformational model. mdpi.com

In mechanistic studies, NMR can be used to monitor reaction progress, identify intermediates, and determine product distributions. For instance, tracking the chemical shifts of the vinylic protons can provide information about the electronic effects of substituents and the geometry of the double bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H (vinylic, α to C=O) | ¹H | 6.2 - 6.5 | Influenced by the carbonyl group. |

| H (vinylic, β to C=O) | ¹H | 7.3 - 7.6 | Deshielded due to conjugation and proximity to the aromatic ring. |

| H (acetyl CH₃) | ¹H | 2.3 - 2.5 | Singlet. |

| H (aromatic CH₃, para) | ¹H | 2.2 - 2.3 | Singlet. |

| H (aromatic CH₃, ortho) | ¹H | 2.1 - 2.2 | Singlet. |

| H (aromatic) | ¹H | 6.8 - 7.0 | Singlet. |

| C=O (ketone) | ¹³C | 195 - 200 | Typical for α,β-unsaturated ketones. |

| C (vinylic, β to C=O) | ¹³C | 140 - 145 | Attached to the mesityl group. |

| C (vinylic, α to C=O) | ¹³C | 125 - 130 | |

| C (acetyl CH₃) | ¹³C | 25 - 30 | |

| C (aromatic, substituted) | ¹³C | 135 - 140 | |

| C (aromatic, CH) | ¹³C | 128 - 132 |

Note: Predicted values are estimates based on typical ranges for similar functional groups.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. researchgate.netnih.gov This method acts as a form of "NMR chromatography," resolving components of complex mixtures without physical separation. nih.gov

While this compound itself is a small molecule, DOSY can be instrumental in studying its interactions with larger systems, such as nanoparticles. If the compound were used as a surface ligand to functionalize nanoparticles, DOSY could confirm its attachment. The signals corresponding to this compound would exhibit the same slow diffusion coefficient as the large nanoparticle, clearly distinguishing them from the signals of any free, unattached molecules in the solution, which would diffuse much more rapidly. rsc.org This provides a powerful, non-invasive tool to verify surface modification and study the stability of such composite materials. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these methods provide a characteristic fingerprint based on its functional groups. The strong, sharp absorption in the IR spectrum corresponding to the C=O stretch of the conjugated ketone is particularly diagnostic. The C=C stretching vibration of the butenone backbone and the characteristic bands of the substituted aromatic ring are also readily identifiable.

These techniques are exceptionally useful for real-time, in-situ reaction monitoring. irdg.orgamericanpharmaceuticalreview.com For example, during the synthesis of this compound via an aldol (B89426) condensation, one could monitor the disappearance of the carbonyl stretch from the starting mesitylaldehyde and the appearance of the new, conjugated carbonyl and olefinic bands of the product. americanpharmaceuticalreview.com This allows for precise determination of reaction endpoints and optimization of reaction conditions without the need for sample extraction.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (conjugated ketone) | IR | 1660 - 1685 | Strong |

| C=C Stretch (alkene) | IR / Raman | 1610 - 1640 | Medium (IR), Strong (Raman) |

| C=C Stretch (aromatic) | IR / Raman | 1580 - 1610 | Medium-Strong |

| C-H Stretch (aromatic) | IR | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | IR | 2850 - 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated system. researchgate.net this compound possesses an extended π-system encompassing the mesityl ring, the olefinic double bond, and the carbonyl group. This conjugation results in characteristic absorption bands in the UV region.

The primary absorption is expected to be an intense π → π* transition, likely appearing at a wavelength significantly longer than that of a simple enone due to the electron-donating and bathochromic effect of the mesityl group. A much weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected at a longer wavelength. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity and the conformation of the molecule, which can affect the planarity of the conjugated system.

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Conjugated System (Aryl-C=C-C=O) | 280 - 320 | High (>10,000) |

Mass Spectrometry (GC-MS) for Product Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile components within a mixture. nih.gov In the context of this compound, GC-MS is invaluable for confirming its synthesis and identifying any byproducts or impurities. The gas chromatograph separates the compounds based on their boiling points and interactions with the column, while the mass spectrometer fragments the eluted molecules and detects the resulting ions. danaher.com

The electron ionization (EI) mass spectrum of this compound would be expected to show a clear molecular ion peak (M⁺). The fragmentation pattern would provide structural confirmation, with characteristic losses and fragment ions.

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound (Molecular Weight: 188.27 g/mol )

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 188 | Molecular Ion [M]⁺ | [C₁₃H₁₆O]⁺ | The intact molecule. |

| 173 | [M - CH₃]⁺ | [C₁₂H₁₃O]⁺ | Loss of a methyl radical from the acetyl or mesityl group. |

| 145 | [M - COCH₃]⁺ | [C₁₁H₁₃]⁺ | Alpha-cleavage, loss of the acetyl group, forming a stable resonance-stabilized cation. |

| 119 | Mesityl Cation | [C₉H₁₁]⁺ | Cleavage of the bond between the vinyl group and the aromatic ring. |

X-ray Diffraction (XRD) for Solid-State Structural Determination in Derivatives

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.com While this compound itself may be a liquid or a low-melting solid, its structure in the solid state can be determined by analyzing a suitable crystalline derivative. Derivatives such as oximes, semicarbazones, or hydrazones are often prepared to facilitate crystallization.

Single-crystal XRD analysis of such a derivative would provide a wealth of information, including exact bond lengths, bond angles, and torsional angles. creative-biostructure.com This data would unambiguously establish the molecular conformation in the solid state, revealing the planarity of the enone system and the orientation of the mesityl group. Furthermore, XRD elucidates the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. nih.gov Powder XRD can be used as a complementary technique to identify the crystalline phase and assess sample purity. rsc.orgcardiff.ac.uk

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of 4-Mesityl-3-buten-2-one typically relies on the Claisen-Schmidt condensation, which involves the reaction of mesityl aldehyde with acetone (B3395972). wikipedia.orgnumberanalytics.com While effective, conventional methods often involve lengthy reaction times and the use of solvents. frontiersin.orgfrontiersin.org Green chemistry principles are driving research toward more environmentally benign and efficient synthetic protocols.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. frontiersin.org In the synthesis of chalcones, it dramatically reduces reaction times from many hours to mere minutes and can improve yields compared to conventional heating methods. frontiersin.orgfrontiersin.org This technique minimizes energy consumption and often allows for solvent-free conditions. frontiersin.org

Mechanochemistry: Solvent-free synthesis through mechanochemical methods, such as ball milling, represents a significant green approach. rsc.org This technique involves inducing reactions between solid reactants by mechanical force, eliminating the need for bulk solvents and simplifying purification procedures, thereby reducing chemical waste. frontiersin.orgrsc.org

One-Pot Reactions: Designing synthetic routes as one-pot procedures, where reactants are subjected to successive chemical reactions in a single reactor, is a core tenet of green chemistry. This approach avoids lengthy separation processes and the purification of intermediate compounds, saving time and reducing waste. frontiersin.orgrsc.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Chalcones Data based on analogous ferrocenyl chalcone (B49325) synthesis.

| Synthesis Method | Reaction Time | Yield Range | Solvent Use |

|---|---|---|---|

| Conventional Method (CM) | 10–40 hours | 71–87% | Required |

| Microwave Method (MM) | 1–5 minutes | 78–92% | Minimal/None |

Source: Adapted from Frontiers in Chemistry, 2019. frontiersin.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The choice of catalyst is critical in the Claisen-Schmidt condensation to ensure high yields and selectivity. Research is moving beyond traditional homogeneous base catalysts like sodium hydroxide (B78521) toward more sustainable and efficient systems.

Future explorations are focused on:

Heterogeneous Catalysts: Solid catalysts, such as mesoporous aluminosilicates, offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced waste generation. google.com

Bio-Organic Catalysts: The development of catalysts derived from renewable sources, such as bio-organic zinc complexes, aligns with green chemistry principles. These catalysts can operate effectively in environmentally benign solvents like water. frontiersin.org

Organo-Photocatalysts: To avoid the use of potentially toxic or expensive metal-based catalysts, researchers are investigating organic photocatalysts. For instance, N-hydroxyphthalimide (NHPI) has been used as a reusable organo-photocatalyst for the synthesis of substituted chalcones under visible light. frontiersin.org

Bifunctional Catalysts: For downstream applications of enones like this compound, such as hydrodeoxygenation to produce fuel additives, novel bifunctional catalysts are being designed. researchgate.netresearchgate.net These materials, like metal-loaded polymer-silica composites, possess both acidic sites and metallic redox sites to catalyze multiple reaction steps sequentially. researchgate.net

Table 2: Emerging Catalytic Systems for Enone Synthesis and Conversion

| Catalyst Type | Example | Key Advantage | Application |

|---|---|---|---|

| Heterogeneous Solid Acid | Mesoporous Aluminosilicate | Reusable, easy separation | Synthesis |

| Bio-Organic Complex | Zn(l-proline)₂ | Green, operates in water | Synthesis |

| Organo-Photocatalyst | N-hydroxyphthalimide (NHPI) | Metal-free, reusable | Synthesis |

| Bifunctional Composite | Pd/Polymer-Silica | Combines acid and metal sites | Downstream Conversion (HDO) |

Source: Adapted from various sources. frontiersin.orggoogle.comresearchgate.net

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The optimization of chemical reactions is often a laborious and time-consuming process. mdpi.com Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for accelerating this process. mdpi.comhilarispublisher.com

For the synthesis of this compound, AI can contribute by:

Optimizing Reaction Conditions: AI algorithms can analyze vast parameter spaces, including temperature, solvent, catalyst type, and reactant concentrations, to predict the optimal conditions for maximizing yield and selectivity. hilarispublisher.com This significantly reduces the number of trial-and-error experiments needed. hilarispublisher.comduke.edu

Predictive Modeling: Machine learning models, particularly neural networks, can be trained on existing reaction data to predict the outcomes of new, untested reactions. hilarispublisher.comu-strasbg.fr This allows chemists to screen potential synthetic routes in silico before entering the lab.

Active Learning: Modern ML tools can operate with extremely limited datasets. An active learning model can take as few as 5-10 initial experimental results and suggest the next set of conditions most likely to improve the outcome, adaptively learning as new data is fed back into the system. duke.edu Multitask Bayesian optimization (MTBO) can further accelerate this by leveraging data from historical optimization campaigns of similar reactions. acs.org

Table 3: Reaction Parameters Optimized by AI/ML

| Parameter | Role in Synthesis | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and selectivity | Find the lowest possible temperature for the highest yield |

| Solvent | Influences solubility and reactivity | Identify green solvents that maximize reaction efficiency |

| Catalyst | Determines reaction pathway and speed | Screen for the most active and selective catalyst with the lowest loading |

| Stoichiometry | Ratio of reactants (acetone to mesityl aldehyde) | Minimize waste by finding the ideal ratio for complete conversion |

| Reaction Time | Duration of the reaction | Determine the minimum time required to achieve maximum yield |

Source: Adapted from various sources. mdpi.comhilarispublisher.com

Investigation of Alternative Feedstocks for this compound Production

The chemical industry's reliance on petroleum-based feedstocks is a major sustainability challenge. ornl.gov Research into alternative, renewable feedstocks is crucial for the long-term viability of chemical manufacturing. The precursors for this compound are mesityl aldehyde (derived from mesitylene) and acetone.

Future research directions include:

Biomass Valorization: Biomass, including agricultural waste, wood, and grasses, is a primary alternative to petroleum. acs.org The goal is to develop efficient "biorefinery" processes that can convert this complex raw material into valuable platform chemicals. psu.edu